N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine, with the chemical formula and CAS number 33469-10-2, is a compound that features a trifluoromethyl-substituted imidazole moiety attached to a dimethylated aniline structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine belongs to the class of organic compounds known as amines, specifically tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom. Additionally, it contains a heterocyclic imidazole ring, which is significant in many pharmaceutical compounds.
The synthesis of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 4-amino-1H-imidazole derivatives with trifluoroacetate followed by methylation processes.
The molecular structure of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine features:
The compound crystallizes in specific space groups, exhibiting distinct bond lengths and angles that can be analyzed using X-ray crystallography techniques. The structural analysis reveals hydrogen bonding interactions that may influence its physical properties and reactivity .
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are influenced by the electronic effects of the trifluoromethyl group, which can stabilize certain intermediates or transition states during chemical transformations.
The mechanism of action for N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine is largely dependent on its biological targets. Imidazole derivatives are known for their interactions with biological macromolecules such as enzymes and receptors.
Studies indicate that imidazole derivatives can exhibit a range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterization .
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-benzenamine has potential applications in:
The ongoing research into imidazole derivatives continues to unveil new applications across different fields .
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine (CAS 1728-97-8) is a structurally complex heterocyclic compound featuring an imidazole core linked to a N,N-dimethylaniline moiety. Its molecular formula is C₁₉H₁₇F₃N₃ (MW: 339.4 g/mol), and it is characterized by the IUPAC name 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline [1]. This molecule exemplifies strategic functionalization in medicinal chemistry, combining electron-donating (N,N-dimethyl) and electron-withdrawing (trifluoromethyl) groups to modulate electronic properties and bioactivity. Its relevance spans drug discovery, materials science, and chemical biology, driven by the versatility of the imidazole scaffold [1] [4].
The discovery of this compound aligns with broader advancements in heterocyclic chemistry during the late 20th century. Imidazole derivatives gained prominence due to their prevalence in natural products (e.g., histidine) and pharmaceuticals. Over 85% of FDA-approved drugs contain heterocycles, with nitrogen-based scaffolds like imidazole being pivotal for targeting enzymes, receptors, and DNA [4]. The synthesis of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine likely arose from methodologies such as the Radziszewski reaction—a classical approach to imidazoles involving dicarbonyls, aldehydes, and ammonia [1]. Its development reflects efforts to optimize lead compounds through substituent engineering, particularly for anticancer and CNS applications where imidazoles modulate serotonin receptors or kinase inhibition [3] [4].
Table 1: Role of Heterocycles in FDA-Approved Drugs (2019-2023)
Heterocycle Class | % of Approved Drugs | Key Therapeutic Areas |
---|---|---|
Nitrogen-containing | >85% | Oncology, CNS, Infectious Diseases |
Imidazole Derivatives | ~20% | Antifungals, Antidepressants, Kinase Inhibitors |
Data from pharmacologic reviews of FDA approvals [4].
This molecule belongs to the 2,4,5-trisubstituted imidazole family, distinguished by:
Table 2: Key Structural Parameters
Structural Feature | Role in Bioactivity | Experimental Evidence |
---|---|---|
Imidazole Ring | H-bonding; Metal coordination | Quantum calculations show electron density at N3 [6] |
Trifluoromethyl (-CF₃) | Lipophilicity boost (Log P +0.9); Metabolic resistance | Comparative SAR studies [3] [7] |
N,N-Dimethylaniline | Electron donation; Red-shifted absorption | UV-Vis λₘₐₓ ~340 nm in ethanol [1] |
The trifluoromethyl (-CF₃) and N,N-dimethylamino (-N(CH₃)₂) groups are "privileged" motifs in medicinal chemistry due to their distinct electronic and physicochemical impacts:
Table 3: Impact of Substituents on Drug-Like Properties
Substituent | Δ Log P | σₘ (Hammett) | Key Biological Advantages |
---|---|---|---|
-CF₃ | +0.9 | +0.43 | Enhanced permeability; Target affinity (IC₅₀ ↓ 40%) [3] |
-N(CH₃)₂ | -0.2 | -0.12 | Improved solubility; H-bond mimicry [6] |
σₘ = Hammett constant for meta-substitution; Δ Log P vs. unsubstituted analog.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9